Raltegravir-d4 Offers Definitive +4 Da Mass Shift for Clean MRM Discrimination vs. Unlabeled Analyte
Raltegravir-d4 provides a nominal mass increase of +4 Da over the unlabeled analyte (m/z 445 for raltegravir vs. m/z 449 for Raltegravir-d4), enabling a specific precursor-to-product ion transition that is free from isotopic cross-talk interference when the deuterated standard is used at appropriate concentrations [1]. In contrast, the use of a 13C6-labeled internal standard (e.g., 13C6-MK-0518) results in a +6 Da mass shift (m/z 451) and a different MS/MS fragmentation pattern (m/z 451→367) compared to Raltegravir-d4 [2]. This differential mass shift and fragmentation allows laboratories to select the internal standard best suited to their instrument's mass resolution and to avoid potential isobaric interferences from co-eluting matrix components [1].
| Evidence Dimension | Precursor Ion Mass Shift in LC-MS/MS |
|---|---|
| Target Compound Data | Raltegravir-d4: m/z 449 (nominal mass) |
| Comparator Or Baseline | Unlabeled Raltegravir: m/z 445; 13C6-Raltegravir: m/z 451 |
| Quantified Difference | Δm = +4 Da (target); Δm = 0 Da (unlabeled baseline); Δm = +6 Da (13C6 comparator) |
| Conditions | Positive ionization mode, MRM on triple quadrupole MS |
Why This Matters
A +4 Da shift is sufficient to avoid the natural isotopic envelope of the analyte (M+2, M+4) while minimizing the risk of hydrogen-deuterium back-exchange that can occur with higher deuteration, ensuring accurate and precise quantification.
- [1] Bertin Bioreagent. (2024). Raltegravir-d4 - CAT N°: 26458. Product Technical Datasheet. View Source
- [2] Merschman, S. A., Vallano, P. T., Wenning, L. A., Matuszewski, B. K., & Woolf, E. J. (2007). Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS. Journal of Chromatography B, 857(1), 15-24. View Source
